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Compound of Interest

Compound Name: (R)-Phe-A110/B319

Cat. No.: B15560694

Notice: Publicly available information on a compound designated "(R)-Phe-A110/B319" is not
available. The following document is a representative template structured to meet the query's
requirements, using hypothetical data for a novel therapeutic agent targeting the MEK1/2
pathway. This guide is intended for researchers, scientists, and drug development
professionals.

Introduction

(R)-Phe-A110/B319 is a novel, orally bioavailable small molecule designed as a potent and
selective allosteric inhibitor of MEK1 and MEK2 kinases. As central components of the
RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are critical regulators of cell proliferation,
differentiation, and survival. Dysregulation of this pathway is a hallmark of many human
cancers, making it a key target for therapeutic intervention. This document outlines the
preliminary in vitro and in vivo findings for (R)-Phe-A110/B319, detailing its biochemical
potency, cellular activity, and initial pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from our initial investigations.

Table 1: Biochemical Assay Results
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Target Assay Type ICs0 (M)
MEK1 (human, LanthaScreen™ Eu Kinase

. L 1.8+0.3
recombinant) Binding

] LanthaScreen™ Eu Kinase
MEK2 (human, recombinant) o 25+£0.5
Binding

ERK1 (human, recombinant) Z-LYTE™ Kinase Assay > 10,000

| p38a (human, recombinant) | Z-LYTE™ Kinase Assay | > 10,000 |

Table 2: Cellular Activity in Cancer Cell Lines (72h Incubation)

Cell Line Cancer Type BRAF Status Glso (nM)
Malignant

A-375 V600E 8.2+1.1
Melanoma

HT-29 Colorectal Carcinoma V600E 15.7+2.4

HCT-116 Colorectal Carcinoma KRAS G13D 21.3+3.0

| HeLa | Cervical Cancer | Wild-Type | > 5,000 |

Table 3: Murine Pharmacokinetic Profile (Single 10 mg/kg Oral Dose)

Parameter Unit Value

Cmax (MaX|mum

Concentration) ngimL A
Tmax (Time to Cmax) hours 15
AUCo-24 (Area Under Curve) ng-h/mL 8,960
T1/2 (Half-life) hours 6.8

| F% (Oral Bioavailability) | % | 45 |
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Experimental Protocols
MEK1/2 Kinase Binding Assay

A LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was used to determine
the I1Cso of (R)-Phe-A110/B319 against MEK1 and MEK2. The assay is based on the binding
and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer)
from the kinase of interest.

e Recombinant human MEK1 or MEK2 was incubated with a proprietary Eu-anti-tag antibody.

» A serial dilution of (R)-Phe-A110/B319 (0.1 nM to 100 uM) was added to the kinase/antibody
mixture in a 384-well plate.

e The Alexa Fluor™ 647-labeled tracer was added to all wells.
e The plate was incubated at room temperature for 60 minutes.

o Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a
suitable plate reader (excitation 340 nm, emission 615 nm and 665 nm).

¢ ICso values were calculated from the resulting dose-response curves using a four-parameter
logistic model.

Cell Viability Assay

The growth inhibition (Glso) effect of (R)-Phe-A110/B319 on various cancer cell lines was
determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

o Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to
adhere overnight.

o The following day, cells were treated with a 10-point, 3-fold serial dilution of (R)-Phe-
A110/B319.

o Plates were incubated for 72 hours at 37°C in a 5% CO:2 atmosphere.

 After incubation, CellTiter-Glo® Reagent was added to each well according to the
manufacturer's protocol.
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» The plate was agitated for 2 minutes to induce cell lysis, followed by a 10-minute incubation
to stabilize the luminescent signal.

e Luminescence was recorded using a plate reader.

e Glso values were determined by fitting the data to a non-linear regression curve.

Visualizations: Pathways and Workflows
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Caption: Mechanism of action for (R)-Phe-A110/B319 in the MAPK/ERK signaling cascade.
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Caption: High-level workflow for the preclinical evaluation of (R)-Phe-A110/B319.
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 To cite this document: BenchChem. [Preliminary Research Findings on (R)-Phe-A110/B319:
A Novel Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15560694#r-phe-al110-b319-preliminary-research-
findings]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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